molecular formula C21H24BrN5O2 B213808 N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

カタログ番号 B213808
分子量: 458.4 g/mol
InChIキー: OHIGHSCMAQWNBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, commonly known as BTA-798, is a chemical compound that has been studied for its potential use in scientific research. BTA-798 is a member of the adamantane family of compounds, which are known for their diverse biological activities.

作用機序

BTA-798 is believed to work by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in a wide range of cellular processes. CK2 has been implicated in the regulation of ion channels, neurotransmitter receptors, and other proteins that are involved in neuronal signaling. By inhibiting CK2, BTA-798 may modulate neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
Studies have shown that BTA-798 can modulate the activity of ion channels and neurotransmitter receptors in the brain. For example, one study found that BTA-798 can enhance the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This suggests that BTA-798 may have anxiolytic and sedative effects.

実験室実験の利点と制限

One advantage of using BTA-798 in lab experiments is that it is a relatively selective inhibitor of CK2, which means that it is less likely to have off-target effects. However, one limitation is that BTA-798 has relatively low potency, which means that high concentrations may be required to achieve significant effects.

将来の方向性

There are several potential future directions for research on BTA-798. One area of interest is the development of more potent and selective inhibitors of CK2, which could have therapeutic potential for neurological disorders. Another area of interest is the investigation of the effects of BTA-798 on other ion channels and neurotransmitter receptors, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, there is a need for further studies to evaluate the safety and efficacy of BTA-798 in animal models and humans.

合成法

BTA-798 can be synthesized using a multistep process that involves the reaction of 4-(acetylamino)phenylboronic acid with 3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanol in the presence of a palladium catalyst. This reaction produces an intermediate compound, which is then treated with acetic anhydride to yield the final product, BTA-798.

科学的研究の応用

BTA-798 has been studied for its potential use in scientific research, particularly in the field of neuroscience. One study found that BTA-798 can inhibit the activity of the protein kinase CK2, which is involved in the regulation of neuronal excitability. This suggests that BTA-798 may have potential as a therapeutic agent for neurological disorders such as epilepsy.

特性

製品名

N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

分子式

C21H24BrN5O2

分子量

458.4 g/mol

IUPAC名

N-(4-acetamidophenyl)-3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C21H24BrN5O2/c1-13(28)24-16-2-4-17(5-3-16)25-18(29)20-7-14-6-15(8-20)10-21(9-14,11-20)27-12-23-19(22)26-27/h2-5,12,14-15H,6-11H2,1H3,(H,24,28)(H,25,29)

InChIキー

OHIGHSCMAQWNBZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br

正規SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。